molecular formula C14H10Cl3NO B5867577 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide

Cat. No. B5867577
M. Wt: 314.6 g/mol
InChI Key: KEJGLYAYIMDVDK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone in the body. It was initially developed to treat growth hormone deficiency and muscle wasting in elderly patients. However, it has gained popularity in recent years as a performance-enhancing drug among bodybuilders and athletes.

Mechanism of Action

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide works by binding to the ghrelin receptor in the brain, which stimulates the release of growth hormone from the pituitary gland. It also increases the levels of insulin-like growth factor 1 (IGF-1) in the body, which plays a crucial role in promoting growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide are well-documented. It has been shown to increase lean body mass and muscle strength, improve bone density, and reduce body fat. It also has a positive effect on lipid metabolism, increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide has several advantages for use in laboratory experiments. It is orally bioavailable, making it easy to administer to animals. It also has a long half-life, allowing for once-daily dosing. However, it is important to note that the effects of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide on growth hormone levels can be variable and may depend on the dose and duration of treatment.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Another area of research is its potential use in the treatment of cognitive decline associated with aging and neurodegenerative diseases. Finally, there is interest in exploring the use of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide in combination with other therapies for the treatment of cancer cachexia and other wasting disorders.
Conclusion
In conclusion, 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide is a non-peptide growth hormone secretagogue that has potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and other conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well-documented. Future research directions include exploring its potential use in the treatment of age-related muscle loss, cognitive decline, and wasting disorders.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-chlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-4-methylphenylamine to form 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide.

Scientific Research Applications

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to increase muscle mass, bone density, and reduce body fat in elderly patients with growth hormone deficiency. It has also been studied for its potential use in the treatment of osteoporosis, Alzheimer's disease, and muscle wasting associated with chronic diseases such as cancer and HIV.

properties

IUPAC Name

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-2-4-10(7-12(8)16)18-14(19)9-3-5-11(15)13(17)6-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGLYAYIMDVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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